REACTION_CXSMILES
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[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].OS(O)(=O)=O.[CH2:16](O)[CH3:17]>>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([O:7][CH2:16][CH3:17])=[O:6]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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OC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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C(C)O
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Name
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|
Quantity
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3.86 mL
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Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed at 85° overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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CUSTOM
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Details
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partitioned between ethyl acetate 100 mL and water 30 mL
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Name
|
|
Type
|
product
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Smiles
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OC=1C=C(C(=O)OCC)C=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |